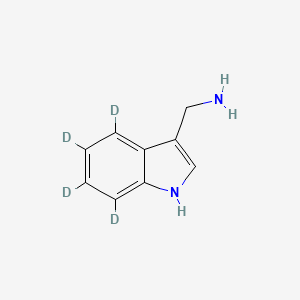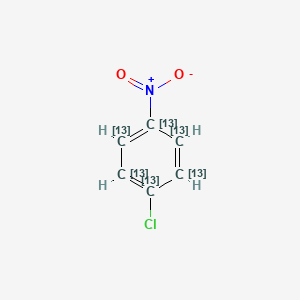![molecular formula C12H4Cl6O B13433286 2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)
2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its high level of chlorination, which contributes to its stability and persistence in the environment .
Méthodes De Préparation
The synthesis of 2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of less chlorinated biphenyls.
Applications De Recherche Scientifique
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: Studies on its toxicological effects help understand the impact of PCBs on living organisms.
Medicine: Research on its interactions with biological molecules aids in the development of treatments for PCB exposure.
Mécanisme D'action
The mechanism of action of 2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons and are involved in cell-cycle regulation .
Comparaison Avec Des Composés Similaires
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol can be compared with other similar compounds, such as:
2,2’,4,4’,5,5’-Hexachlorobiphenyl (PCB-153): Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2’,3,4,5,6’-Hexachlorobiphenyl (PCB-143): Differs in the position of chlorine atoms, affecting its physical and chemical properties.
2,3,4,4’,5,6-Hexachlorobiphenyl: Another isomer with different chlorine atom positions, influencing its environmental persistence and biological activity.
Propriétés
Formule moléculaire |
C12H4Cl6O |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
3,4,5-trichloro-2-(2,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-5-2-7(15)6(14)1-4(5)10-9(19)3-8(16)11(17)12(10)18/h1-3,19H |
Clé InChI |
DUYUNNFIHOWGAB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


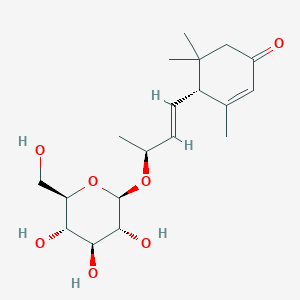
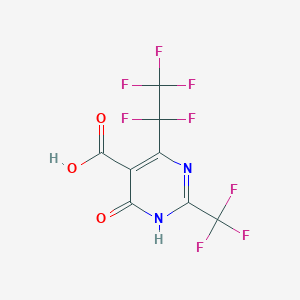
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)

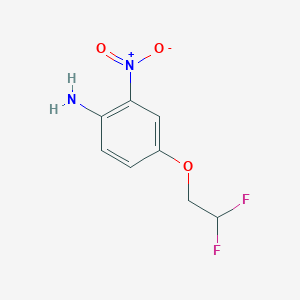
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
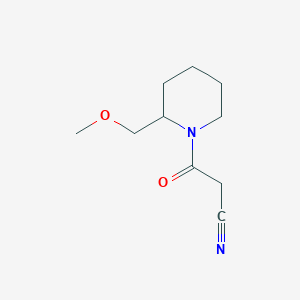
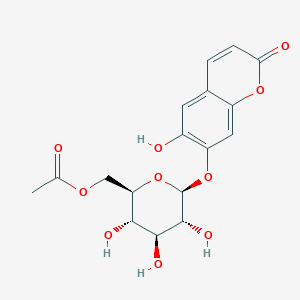
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)
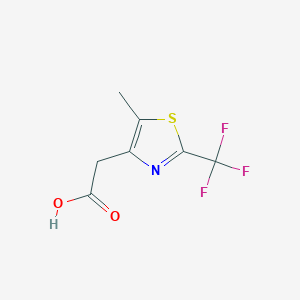
amino}butanoic acid](/img/structure/B13433266.png)
